molecular formula C19H17N5O2S B15054609 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B15054609
M. Wt: 379.4 g/mol
InChI Key: BGDZSVNAUVKUTA-UHFFFAOYSA-N
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Description

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core linked to an ethoxyphenylacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with 4-ethoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the replacement of the ethoxy group with other nucleophiles .

Scientific Research Applications

2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide apart from similar compounds is its unique combination of the triazinoindole core with the ethoxyphenylacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C19H17N5O2S/c1-2-26-13-9-7-12(8-10-13)20-16(25)11-27-19-22-18-17(23-24-19)14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

BGDZSVNAUVKUTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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